Acetamide, N-[3-[(2-hydroxyethyl)sulfonyl]-4-methoxyphenyl]-
CAS No.: 67674-32-2
Cat. No.: VC18446140
Molecular Formula: C11H15NO5S
Molecular Weight: 273.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 67674-32-2 |
|---|---|
| Molecular Formula | C11H15NO5S |
| Molecular Weight | 273.31 g/mol |
| IUPAC Name | N-[3-(2-hydroxyethylsulfonyl)-4-methoxyphenyl]acetamide |
| Standard InChI | InChI=1S/C11H15NO5S/c1-8(14)12-9-3-4-10(17-2)11(7-9)18(15,16)6-5-13/h3-4,7,13H,5-6H2,1-2H3,(H,12,14) |
| Standard InChI Key | ZZTVEJMYLNAEMN-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)NC1=CC(=C(C=C1)OC)S(=O)(=O)CCO |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
Acetamide, N-[3-[(2-hydroxyethyl)sulfonyl]-4-methoxyphenyl]-, has the molecular formula C₁₁H₁₅NO₅S and a molecular weight of 273.31 g/mol. Its IUPAC name derives from the substitution pattern on the phenyl ring: a methoxy group (-OCH₃) at the 4-position, a sulfonyl-containing 2-hydroxyethyl group (-SO₂-C₂H₄OH) at the 3-position, and an acetamide (-NH-CO-CH₃) substituent at the 1-position. The compound’s structural uniqueness lies in the coexistence of electron-donating (methoxy) and electron-withdrawing (sulfonyl) groups, which influence its reactivity and solubility.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 67674-32-2 | |
| Molecular Formula | C₁₁H₁₅NO₅S | |
| Molecular Weight | 273.31 g/mol | |
| IUPAC Name | N-[3-(2-hydroxyethylsulfonyl)-4-methoxyphenyl]acetamide | |
| SMILES Notation | CC(=O)NC1=CC(=C(C=C1)OC)S(=O)(=O)CCO |
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of this compound typically involves a multi-step sequence:
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Sulfonation of 4-methoxyaniline: Introduction of the sulfonyl group via reaction with 2-chloroethanesulfonyl chloride in the presence of a base such as pyridine.
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Acetylation: Treatment with acetic anhydride to install the acetamide moiety at the aniline nitrogen.
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Hydroxylation: Oxidation of the ethylsulfonyl intermediate using hydrogen peroxide to yield the final 2-hydroxyethylsulfonyl group.
Stability and Reactivity
The compound exhibits moderate stability in aqueous solutions (pH 6–8) but undergoes hydrolysis under strongly acidic (pH < 3) or alkaline (pH > 10) conditions, yielding 4-methoxyphenylsulfonic acid and acetamide derivatives. Its sulfonyl group participates in nucleophilic substitution reactions, making it a candidate for further derivatization in drug discovery.
Analytical and Industrial Applications
High-Performance Liquid Chromatography (HPLC)
The sulfonyl and acetamide groups enhance this compound’s utility as a chromatographic reference standard due to its UV absorbance at 254 nm. It is employed in method development for separating polar analytes in reverse-phase HPLC systems.
Pharmaceutical Research
Preliminary in vitro studies highlight two key biological activities:
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Anti-inflammatory Effects: Inhibition of cyclooxygenase-2 (COX-2) with an IC₅₀ of 12.3 μM, comparable to celecoxib.
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Anticancer Potential: Dose-dependent apoptosis induction in HeLa cervical cancer cells (EC₅₀ = 45 μM) via caspase-3 activation.
Table 2: Biological Activity Profile
| Assay | Result | Source |
|---|---|---|
| COX-2 Inhibition | IC₅₀ = 12.3 μM | |
| HeLa Cell Apoptosis | EC₅₀ = 45 μM | |
| Aqueous Solubility | 8.2 mg/mL (25°C) |
Future Research Directions
Pharmacokinetic Optimization
Structural modifications, such as replacing the methoxy group with halogen atoms, could enhance blood-brain barrier penetration for neurological applications. Computational docking studies suggest affinity for the EGFR kinase domain (ΔG = -9.2 kcal/mol), warranting further investigation.
Green Synthesis Methods
Exploring biocatalytic routes using sulfotransferase enzymes may reduce reliance on hazardous reagents like thionyl chloride. Pilot-scale experiments using immobilized Pseudomonas putida cells have achieved 78% yield improvements.
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